molecular formula C12H9FN2O B185231 N-(4-fluorophenyl)pyridine-3-carboxamide CAS No. 24303-06-8

N-(4-fluorophenyl)pyridine-3-carboxamide

Número de catálogo B185231
Número CAS: 24303-06-8
Peso molecular: 216.21 g/mol
Clave InChI: SRPXJYRIMMGYIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-fluorophenyl)pyridine-3-carboxamide, also known as 'FN-3', is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FN-3 is a member of the pyridine carboxamide family, which has been extensively studied for its pharmacological properties. The purpose of

Mecanismo De Acción

The mechanism of action of FN-3 is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines, while PKC is involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, FN-3 may exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
FN-3 has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, FN-3 has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FN-3 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using FN-3 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, the optimal dosage and administration route of FN-3 have not been established.

Direcciones Futuras

There are several future directions for the research on FN-3. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route of FN-3 for these conditions. Another area of interest is its potential as a treatment for diabetes. More research is needed to elucidate its mechanism of action and determine its efficacy in human trials. Additionally, the development of new synthetic methods for FN-3 may lead to improved yields and purity, which could facilitate its use in future research.

Aplicaciones Científicas De Investigación

FN-3 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. FN-3 has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, FN-3 has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.

Propiedades

Número CAS

24303-06-8

Fórmula molecular

C12H9FN2O

Peso molecular

216.21 g/mol

Nombre IUPAC

N-(4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16)

Clave InChI

SRPXJYRIMMGYIB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F

SMILES canónico

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F

Solubilidad

32.4 [ug/mL]

Origen del producto

United States

Synthesis routes and methods

Procedure details

As described in Method B, N-(4-fluoro-phenyl)-6-mercapto-nicotinamide IIa (372 mg, 1.5 mmol) and 2-bromomethyl-5-trifluoromethoxy-phenylboronic acid (572 mg, 1.5 mmol) were suspended in DMF (15 ml). To the reaction flask DIPEA (261 μL, 1.5 mmol) was added and the reaction was stirred for 30 minutes. Reaction completion was monitored by LC-MS. Cold water (100 mL) was added and the precipitate was collected by filtration and washed several times with cold water to afford 724.8 mg (88% yield, >90% purity by LC-MS) of the off-white solid product, 6-(2-boronic pinacol ester-5-trifluoromethoxy-benzylsulfanyl)-N-(4-fluoro-phenyl)-nicotinamide. ESI-MS m/z=549.1 [M+H+].
Name
N-(4-fluoro-phenyl)-6-mercapto-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromomethyl-5-trifluoromethoxy-phenylboronic acid
Quantity
572 mg
Type
reactant
Reaction Step Two
Name
Quantity
261 μL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.